molecular formula C11H13BrClNO2 B3082122 2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide CAS No. 1119451-41-0

2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide

Cat. No. B3082122
CAS RN: 1119451-41-0
M. Wt: 306.58 g/mol
InChI Key: KOLZULFDJDEYMW-UHFFFAOYSA-N
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Description

“2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide” is a chemical compound with the empirical formula C11H13BrClNO . It is a solid substance and is used for proteomics research .


Synthesis Analysis

The synthesis of a similar compound, N-(5-chloro-2-methoxyphenyl)butanamide, involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxypropene in the presence of sodium methoxide. The nitro group is then reduced to an amine using hydrogen gas and a palladium-carbon catalyst.


Molecular Structure Analysis

The molecular weight of “2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide” is 290.58 . The SMILES string representation of the molecule is O=C(C(CC)Br)NC1=C©C=CC(Cl)=C1 .


Physical And Chemical Properties Analysis

“2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide” is a solid substance . The molecular weight of the compound is 290.58 .

Scientific Research Applications

Synthesis and Biological Activities

  • Lipoxygenase Inhibitors : A study by Aziz-ur-Rehman et al. (2016) synthesized derivatives of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide and evaluated them as lipoxygenase inhibitors, showing moderately good activities. This research indicates potential applications in anti-inflammatory and anti-asthmatic drugs (Aziz-ur-Rehman et al., 2016).

Chemical Behavior and Kinetics

  • Kinetics and Mechanism Study : A study by Sedlák et al. (2002) explored the chemical behavior of substituted 4-chloro-N-phenylbutanamides in basic mediums. It provides valuable insights into the kinetics and mechanism of formation and decomposition of derivatives, which can be crucial for chemical synthesis and drug development (Sedlák et al., 2002).

Antimicrobial Properties

  • Synthesis and Antimicrobial Evaluation : Research by Gorbovoi et al. (2008) on the synthesis of 2-chloro(bromo, thiocyanato)-1-aryl-2-methyl-3-chloropropanes, which includes derivatives of the mentioned compound, highlighted their antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Gorbovoi et al., 2008).

Drug Design and Molecular Docking

  • Tyrosinase and Melanin Inhibitors : Raza et al. (2019) conducted a study synthesizing N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides and evaluated them as tyrosinase and melanin inhibitors. This research is significant for the development of depigmentation drugs (Raza et al., 2019).

Mechanism of Action

While the exact mechanism of action for “2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide” is not specified, a similar compound, N-(5-chloro-2-methoxyphenyl)butanamide, works by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which in turn improves mood and reduces cravings.

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements associated with this compound are P305 + P351 + P338, which recommend rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO2/c1-3-8(12)11(15)14-9-6-7(13)4-5-10(9)16-2/h4-6,8H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLZULFDJDEYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)Cl)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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